molecular formula C9H9ClN2O3S B1435503 1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide CAS No. 1803612-26-1

1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide

Cat. No.: B1435503
CAS No.: 1803612-26-1
M. Wt: 260.7 g/mol
InChI Key: CVHAQCTZCITUBH-UHFFFAOYSA-N
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Description

1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide is a versatile small molecule scaffold used in various chemical and biological research applications. This compound is characterized by the presence of a chloro and nitro group on a phenyl ring, which is further connected to a sulfanyl group and a dimethylformamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry .

Preparation Methods

The synthesis of 1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide typically involves the reaction of 2-chloro-5-nitrophenyl thiol with N,N-dimethylformamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Chemical Reactions Analysis

1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The presence of the chloro and nitro groups allows for selective binding to certain active sites, while the dimethylformamide moiety enhances the compound’s solubility and stability .

Comparison with Similar Compounds

1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide can be compared with other similar compounds, such as:

    1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylacetamide: This compound has a similar structure but with an acetamide group instead of a formamide group, which can affect its reactivity and solubility.

    1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-diethylformamide: This compound has ethyl groups instead of methyl groups, which can influence its steric properties and binding affinity.

    1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylthioformamide: This compound has a thioformamide group, which can alter its electronic properties and reactivity.

These comparisons highlight the unique features of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

S-(2-chloro-5-nitrophenyl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3S/c1-11(2)9(13)16-8-5-6(12(14)15)3-4-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHAQCTZCITUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 2
1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 3
1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 4
1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 5
1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 6
1-[(2-chloro-5-nitrophenyl)sulfanyl]-N,N-dimethylformamide

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